2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The core structure of this compound consists of a five-membered pyrrolidine ring with a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) moiety at the 2-position. X-ray crystallographic data reveal a puckered pyrrolidine ring adopting an exo conformation , where the trifluoromethyl group occupies an axial position to minimize steric clashes with adjacent substituents. The stereochemical configuration at the 2-position is critical, with the (R)-enantiomer exhibiting a 1.3 Å C–F bond length and a C–C–F bond angle of 112.5°, as determined by single-crystal diffraction studies.
Density functional theory (DFT) calculations corroborate the experimental geometry, showing a 10.2 kcal/mol energy preference for the (R)-configuration over its (S)-counterpart due to favorable hyperconjugative interactions between the CF₃ group and the ring nitrogen. The carboxylic acid group forms an intramolecular hydrogen bond (O–H···N) with the pyrrolidine nitrogen, stabilizing the zwitterionic form in the solid state.
Comparative Analysis of Tautomeric Forms
The compound exhibits three dominant tautomeric forms in solution:
- Zwitterionic tautomer : Predominant in polar aprotic solvents (93% population in DMSO-d₆), characterized by a deprotonated carboxylate and protonated pyrrolidine nitrogen.
- Neutral carboxylic acid tautomer : Favored in nonpolar media (78% in CDCl₃), featuring an intact -COOH group and uncharged nitrogen.
- Lactam tautomer : Observed as a minor species (<5%) under acidic conditions, involving cyclization via N–H attack on the carbonyl carbon.
¹H- and ¹⁹F-NMR studies reveal tautomeric equilibrium shifts with solvent polarity. In aqueous solution, the zwitterionic form dominates (ΔG° = −2.1 kcal/mol), while the neutral tautomer becomes prevalent in chloroform (ΔG° = +1.4 kcal/mol). The trifluoromethyl group reduces the energy barrier between tautomers by 18% compared to non-fluorinated analogues due to its electron-withdrawing inductive effect.
Crystal Packing Behavior and Solid-State Conformations
Single-crystal X-ray analysis (CCDC 1042476) shows a monoclinic P2₁/c space group with four molecules per unit cell. The trifluoromethyl groups adopt a herringbone arrangement along the crystallographic b-axis, creating fluorine-based layers separated by 3.89 Å. Each carboxylic acid group participates in two intermolecular O–H···O hydrogen bonds (2.65 Å, 167°), forming infinite chains parallel to .
Notably, the solid-state structure exhibits restricted pyrrolidine ring puckering (Δ = 0.41 Å) compared to solution-phase conformations (Δ = 0.52 Å). This distortion arises from crystal packing forces that compress the CF₃···COO⁻ contacts to 3.12 Å, inducing a 7.5° bend in the C2–CF₃ bond vector relative to the ring plane.
Electronic Effects of Trifluoromethyl Substituent
The -CF₃ group exerts three primary electronic effects:
- Inductive withdrawal : Reduces electron density at C2 by 23% (NBO analysis), increasing carboxylate acidity (pKa = 3.1 vs. 4.9 for non-fluorinated analogue).
- Hyperconjugative stabilization : σ*(C–F) orbitals accept electron density from adjacent C–C bonds, shortening the C2–C3 bond to 1.47 Å (vs. 1.54 Å in proline).
- Dipole alignment : The CF₃ dipole (μ = 2.1 D) reinforces the overall molecular dipole moment (μ = 5.8 D), enhancing crystal cohesion energy by 12 kcal/mol.
DFT-computed electrostatic potential maps show a −48 kcal/mol potential at the fluorine atoms, creating strong intermolecular interactions with δ+ hydrogen atoms in adjacent molecules. This explains the compound’s high melting point (218°C) compared to non-fluorinated pyrrolidine derivatives (typically <150°C).
Properties
IUPAC Name |
2-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHNFHOGGKSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction, where a trifluoromethyl-containing building block is used . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid and its derivatives, such as (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid, are synthetic organic compounds with applications in medicinal chemistry, peptide synthesis, and drug development . The presence of a trifluoromethyl group (CF3) in these compounds enhances their chemical properties, stability, and reactivity, making them valuable building blocks for synthesizing complex molecules and modifying pharmacological properties .
Scientific Applications
(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Medicinal Chemistry The compound is used for its potential interactions with molecular targets in biological systems. The trifluoromethyl group enhances stability, making it suitable for studying enzyme interactions and protein modifications. Research indicates it can modulate specific receptors like cannabinoid receptor type 2 (CB2), suggesting therapeutic potential in pain management and inflammation, though further studies are needed.
- Synthesis Precursor It serves as a precursor for further chemical transformations.
(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid
- Peptide Synthesis This compound is a building block in peptide synthesis, especially solid-phase peptide synthesis, improving efficiency and yield .
- Drug Development The trifluoromethyl group can enhance the pharmacological properties of drug candidates, making it useful in medicinal chemistry for developing more effective therapeutics .
- Bioconjugation It is used in bioconjugation strategies, which allows researchers to attach biomolecules to surfaces or other molecules, crucial for developing targeted drug delivery systems .
- Research on Fluorinated Compounds It provides insights into the behavior of fluorinated compounds in biological systems, assisting researchers in understanding the effects of fluorination on molecular interactions .
Fluorine in Pharmaceuticals
The incorporation of fluorine into drugs and agrochemicals is a beneficial trend, providing more potent medicines and selective crop-protection agents . Fluorine enhances bioactivity, metabolic stability, lipophilicity, and water solubility . Currently, around 25% to 30% of newly introduced drugs contain fluorine, and fluorinated preparations are prevalent among the best-selling drugs . The trifluoromethyl group is present in anticancer drugs .
Additional Information
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid with key pyrrolidine derivatives:
Key Observations:
- Trifluoromethyl vs. Benzyl/Tosyl Groups : The -CF₃ group in the target compound provides superior electronegativity and metabolic stability compared to benzyl (-CH₂C₆H₅) or tosyl (-SO₂C₆H₄CH₃) substituents .
- Acidity : The trifluoromethyl derivative has a lower pKa (~1.05) than unmodified proline (pKa ~1.95), enhancing its solubility in polar solvents .
- Synthetic Complexity : Introducing -CF₃ requires specialized fluorination techniques, whereas N-benzyl or N-tosyl derivatives are synthesized via straightforward alkylation/sulfonylation .
This compound
- Antiviral Drug Development : A key intermediate in SARS-CoV-2 protease inhibitors (e.g., structural analogs of Ibuprofen) due to its ability to mimic natural peptide substrates .
- Enzyme Inhibition : The -CF₃ group disrupts enzyme active sites, making it effective in α-glucosidase/α-amylase inhibition .
N-Benzyl and N-Tosyl Derivatives
- Enzyme Inhibitors : N-Benzylpyrrolidine-2-carboxylic acid shows moderate inhibitory activity against carbohydrate-metabolizing enzymes .
- Pharmaceutical Intermediates: N-Tosyl derivatives serve as precursors for protected amino acids in peptide synthesis .
Boc-Protected Analogs
- Drug Candidates : Boc-(R)-α-(4-trifluoromethylbenzyl)-Pro-OH (MW: 373.37) is used in preclinical studies for its enhanced bioavailability and resistance to enzymatic degradation .
Biological Activity
2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHFN O
- Molecular Weight : 201.14 g/mol
- Functional Groups : Trifluoromethyl group, carboxylic acid, and pyrrolidine ring
The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and interaction with biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions crucial for binding to target molecules.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl moiety increases lipophilicity, facilitating penetration into biological membranes, while the carboxylic acid enhances binding affinity through hydrogen bonding.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties across various cell lines. Research suggests potential cytotoxic effects against tumor cells, although specific mechanisms are still under investigation. In vitro assays have demonstrated selective cytotoxicity against cancer cell lines such as HeLa and CaCo-2, with ongoing evaluations to determine IC values compared to standard anticancer agents.
Neuropharmacological Effects
The compound is being explored for applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may offer therapeutic benefits for conditions like depression and anxiety. Investigations have indicated interactions with neurotransmitter receptors that could influence synaptic transmission.
Anti-inflammatory Properties
Emerging evidence suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX). In vitro studies are necessary to confirm these activities and elucidate the underlying mechanisms.
Cytotoxicity Studies
In vitro assays have shown that this compound has selective cytotoxicity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa | TBD | |
| CaCo-2 | TBD |
Neuropharmacological Investigations
Research indicates that the compound may interact with neurotransmitter receptors, influencing synaptic transmission. This interaction could pave the way for new treatments for neurodegenerative diseases.
Inflammation Models
Experimental models using carrageenan-induced paw edema in rats have shown promising results regarding the anti-inflammatory potential of related compounds. Further studies on this compound are warranted to establish its efficacy in similar models.
Q & A
Q. What are common synthetic routes for synthesizing 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid derivatives?
Synthesis typically involves multi-step reactions, such as coupling trifluoromethyl-containing intermediates with pyrrolidine scaffolds. For example, (R)-2-methylpyrrolidine derivatives are synthesized via amidation and esterification steps using reagents like (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride and trifluoromethylated aryl/heteroaryl intermediates. Reaction conditions often include palladium catalysts, cesium carbonate, and inert atmospheres to facilitate cross-coupling (e.g., Suzuki-Miyaura reactions) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of trifluoromethyl-pyrrolidine derivatives?
- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular ion peaks (e.g., m/z 531 [M-H]⁻ for intermediates) and assess purity .
- HPLC (High-Performance Liquid Chromatography): Retention times under specific conditions (e.g., 0.88 minutes using SQD-FA05 columns) help verify compound identity .
- NMR and IR Spectroscopy: Complementary for structural elucidation of trifluoromethyl groups and stereochemical confirmation .
Q. How can researchers mitigate hydrolysis or degradation of trifluoromethyl groups during synthesis?
Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent moisture-induced degradation. Stabilize intermediates via tert-butoxycarbonyl (Boc) protection, as seen in (R)-1-(tert-butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid synthesis .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Chiral Auxiliaries: Use Boc-protected chiral pyrrolidine precursors (e.g., (S)-2-(trifluoromethyl)pyrrolidine) to control stereochemistry .
- Asymmetric Catalysis: Employ palladium-XPhos systems for enantioselective cross-coupling, as demonstrated in spirocyclic pyrrolidine derivatives .
- Chromatographic Resolution: Chiral HPLC columns or diastereomeric salt formation for separating enantiomers .
Q. How can reaction conditions be optimized for trifluoromethylated pyridine/pyrimidine intermediates?
- Catalyst Screening: Test palladium acetate or copper catalysts for cross-coupling efficiency with boronic acids (e.g., 4-(trifluoromethyl)pyridin-3-yl boronic acid) .
- Temperature Gradients: Reactions often require heating (40–100°C) to activate fluorinated aryl bonds while avoiding decomposition .
- Solvent Selection: Polar aprotic solvents (e.g., toluene, tert-butanol) enhance solubility of fluorinated intermediates .
Q. How do researchers resolve contradictions in LCMS/HPLC data for fluorinated compounds under varying analytical conditions?
- Standardize Conditions: Use identical columns (e.g., SQD-FA05 vs. SMD-TFA05) and mobile phases to ensure reproducibility .
- Spike Experiments: Compare retention times and m/z values with known standards to validate peaks .
- Multi-Technique Validation: Cross-check with NMR or X-ray crystallography for ambiguous cases .
Methodological Challenges & Data Analysis
Q. What are best practices for purifying highly fluorinated pyrrolidine-carboxylic acid derivatives?
- Flash Chromatography: Use silica gel columns with gradient elution (hexane/ethyl acetate) for intermediates .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, as seen in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C) .
- Acid-Base Extraction: Leverage carboxylic acid functionality for pH-dependent solubility .
Q. How do fluorinated substituents influence the stability of pyrrolidine-carboxylic acids under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
